molecular formula C13H18O B13685837 7-(tert-Butyl)isochroman

7-(tert-Butyl)isochroman

Cat. No.: B13685837
M. Wt: 190.28 g/mol
InChI Key: HUXAIVKKWYWJIH-UHFFFAOYSA-N
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Description

7-(tert-Butyl)isochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocycles This compound features a tert-butyl group attached to the seventh position of the isochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)isochroman typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by cyclization . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization with trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(tert-Butyl)isochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

7-(tert-Butyl)isochroman has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)isochroman involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The tert-butyl group can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 7-(tert-Butyl)isochroman is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to its analogs, allowing for a broader range of applications in research and industry .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

7-tert-butyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C13H18O/c1-13(2,3)12-5-4-10-6-7-14-9-11(10)8-12/h4-5,8H,6-7,9H2,1-3H3

InChI Key

HUXAIVKKWYWJIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CCOC2)C=C1

Origin of Product

United States

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